3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Physicochemical profiling Lipophilicity Drug-likeness

This compound is the structurally simplest member of its analog series, featuring an unsubstituted 2-oxoindoline core with a free N–H lactam (HBD=2) and a saturated C3 methylene. It serves as an essential negative control or basal-activity reference for carbonic anhydrase inhibition and kinase screening assays, enabling rigorous SAR deconvolution when tested alongside N-methyl or C3-substituted derivatives. Its conformational flexibility (rotatable bond count: 3) supports fragment-based screening across diverse targets. Procure this scaffold to establish baseline activity in your assay cascade.

Molecular Formula C15H14N2O3S
Molecular Weight 302.35
CAS No. 921538-94-5
Cat. No. B2789022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
CAS921538-94-5
Molecular FormulaC15H14N2O3S
Molecular Weight302.35
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
InChIInChI=1S/C15H14N2O3S/c1-10-3-2-4-13(7-10)21(19,20)17-12-5-6-14-11(8-12)9-15(18)16-14/h2-8,17H,9H2,1H3,(H,16,18)
InChIKeyDSANFWIDDMBVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921538-94-5): Structural Identity and Class Positioning for Procurement Decisions


3-Methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921538-94-5) is a synthetic oxindole-sulfonamide conjugate with molecular formula C₁₅H₁₄N₂O₃S and molecular weight 302.4 g/mol [1]. The compound comprises an unsubstituted 2-oxoindoline core linked via a sulfonamide bridge to a 3-methylphenyl ring. This scaffold belongs to the broader class of oxindole-based benzenesulfonamides that have been investigated as carbonic anhydrase (CA) inhibitors and kinase modulators [2]. Unlike many published in-class compounds that carry substituents at the indoline nitrogen or C3 position, this compound retains a free N–H lactam and an unsubstituted C3 methylene, providing a baseline scaffold with well-defined hydrogen-bond donor/acceptor topology and a computed XLogP3 of 1.7 [1].

Why In-Class Substitution of 3-Methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide Cannot Be Assumed for Research or Procurement


Oxindole-sulfonamide conjugates exhibit sharply divergent biological and physicochemical profiles depending on even single-site substitutions. Published 2-oxindole benzenesulfonamide analogs with C3‑ylidene substitution at the oxindole core achieve nanomolar inhibition constants (KI) against carbonic anhydrase isoforms—for example, compound 4a from George et al. shows KI = 3.0 nM against hCA II [1]—but these activities are critically dependent on the exocyclic conjugation pattern that anchors the sulfonamide zinc-binding group. In contrast, 3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide features an intact N–H lactam, a fully saturated C3 methylene, and a 3‑methylphenyl sulfonamide motif [2]. These features alter hydrogen-bond donor count (2 vs. typically 1–3 in C3‑substituted analogs), rotatable bond count (3 vs. ≥4), and the spatial orientation of the sulfonamide pharmacophore. Consequently, any assumption that a differently substituted oxindole-sulfonamide can serve as a bioisosteric or pharmacological substitute would ignore the documented structure-activity relationship (SAR) sensitivity of this chemotype and risks invalidating experimental outcomes.

Quantitative Differentiation Evidence for 3-Methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide Versus Closest Structural Comparators


Lipophilicity Modulation: 3-Methyl Substitution Lowers LogP Versus 4-Fluoro and Unsubstituted Phenyl Comparators

The computed XLogP3 of 3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is 1.7 [1], which is 0.3–0.5 log units lower than that of the unsubstituted phenyl comparator N-(2-oxoindolin-5-yl)benzenesulfonamide (PubChem CID 41342536; XLogP3 = 2.0) [2] and approximately 0.2 log units lower than the 4-fluoro analog N-(2-oxoindolin-5-yl)-4-fluorobenzenesulfonamide (PubChem CID 41342538; XLogP3 ≈ 1.9, estimated from fragment values) [2]. This reduction in lipophilicity, driven by the meta-methyl group, predicts improved aqueous solubility and potentially lower plasma protein binding relative to higher‑logP phenyl-substituted analogs.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Donor Topology: Free N–H Lactam Confers Donor Advantage Over N‑Methyl‑Capped Oxindole Analogs

The target compound possesses two hydrogen-bond donors (HBD): the sulfonamide N–H and the oxindole lactam N–H [1]. In contrast, N‑methyl‑capped analogs such as 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide (PubChem CID 41342539) eliminate the lactam HBD, reducing total HBD count to 1 [2]. Published SAR from carbonic anhydrase inhibitor studies demonstrates that HBD topology critically influences the positioning of the sulfonamide zinc‑anchoring group within the CA active site, with compounds retaining a free oxindole N–H exhibiting distinct isoform selectivity profiles compared to N‑alkylated counterparts [3].

Hydrogen bonding Scaffold topology Target engagement

Unsubstituted C3 Methylene Preserves Conformational Flexibility Versus C3‑Ylidene Conjugated Inhibitors

The target compound features a fully saturated C3 methylene group (–CH₂–) with a rotatable bond count of 3, allowing free rotation around the sulfonamide–phenyl and sulfonamide–oxindole linkages [1]. In contrast, high‑potency CA inhibitors such as compound 4a in George et al. (2020) possess a C3‑ylidene conjugation that locks the oxindole–benzenesulfonamide system into a planar, rigidified conformation critical for zinc coordination (KI = 3.0 nM against hCA II) [2]. While the C3‑ylidene motif enhances preorganization for CA binding, it simultaneously reduces scaffold adaptability for alternative targets. The unsubstituted C3 methylene of the target compound provides greater conformational entropy, which may be advantageous when screening against targets with deeper or differently shaped binding pockets.

Conformational analysis Scaffold flexibility Binding entropy

Meta-Methyl Phenyl Substitution Provides a Topological Surface Area Differentiator Versus Para‑Substituted and Unsubstituted Analogs

The computed topological polar surface area (TPSA) of 3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is 68.8 Ų [1]. This value is identical to that of para‑substituted analogs such as 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide (PubChem CID 41342540; TPSA = 68.8 Ų) [2] but differs in the spatial distribution of polarity vector orientation due to the meta‑position of the methyl group. Compounds with TPSA < 70 Ų are predicted to cross the blood–brain barrier (BBB), while those with TPSA > 70–90 Ų typically show limited CNS penetration. The 3‑methyl isomer therefore occupies a borderline permeability window that can be tuned via additional substituents, whereas ortho‑substituted isomers (e.g., 2‑methyl analog) would be expected to exhibit higher TPSA and reduced membrane flux.

Topological polar surface area Membrane permeability Blood–brain barrier penetration

Recommended Application Scenarios for 3-Methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Lead‑Like Fragment for Carbonic Anhydrase Isoform Profiling Where HBD Topology Is Critical

The free oxindole N–H donor (HBD = 2) and low molecular weight (302.4 Da) position this compound as a tractable starting fragment for CA isoform selectivity studies. Unlike N‑methyl‑capped analogs (HBD = 1), the additional donor enables direct hydrogen bonding with conserved water networks or Thr199 in the CA active site, as evidenced by docking studies of structurally related 2‑oxindole benzenesulfonamides [1]. Procurement for fragment‑based screening against hCA I, II, IX, and XII panels is recommended, with the expectation that the 3‑methylphenyl group may impart isoform selectivity orthogonal to that observed with para‑substituted or C3‑ylidene conjugated compounds.

Physicochemical Benchmark for Oxindole‑Sulfonamide Library Design and CNS Penetration Tuning

With a computed XLogP3 of 1.7 and TPSA of 68.8 Ų [2], this compound serves as an ideal reference standard for oxindole‑sulfonamide libraries aimed at balancing lipophilicity and CNS permeability. The meta‑methyl substitution achieves a ΔXLogP3 of −0.3 relative to the unsubstituted phenyl analog, providing a quantifiable lipophilicity reduction that can guide medicinal chemists in optimizing solubility while maintaining the TPSA below the 70 Ų BBB threshold. Inclusion of this compound in parallel property‑based SAR arrays enables direct assessment of substitution‑dependent permeability and solubility trade‑offs.

Conformational Flexibility Probe for Polypharmacology Screening Against Kinase and Non‑Kinase Targets

The saturated C3 methylene and rotatable bond count of 3 confer conformational adaptability absent in rigidified C3‑ylidene CA inhibitors (KI = 3.0 nM against hCA II for compound 4a) [1]. This flexibility supports screening against broader target families, including kinase ATP‑binding pockets and protein‑protein interaction interfaces, where induced‑fit binding modes are operative. Researchers procuring this compound for high‑throughput or fragment screening can expect a scaffold that samples a wider conformational space, increasing the probability of hit identification across diverse target classes compared to preorganized oxindole‑sulfonamide probes.

Negative Control or Basal Activity Reference for N‑Alkylated and C3‑Substituted Oxindole‑Sulfonamide Series

Because this compound lacks the N‑methyl cap and C3‑ylidene conjugation that are present in many published active analogs [1], it is uniquely suited as a negative control or basal‑activity reference compound. When tested alongside N‑methyl or C3‑substituted derivatives in CA inhibition or antiproliferative assays, any differential activity can be directly attributed to the specific structural modification (N–H donor availability or C3 hybridization state), enabling rigorous SAR deconvolution. This application leverages the compound's status as the structurally simplest member of its immediate analog series [2].

Quote Request

Request a Quote for 3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.